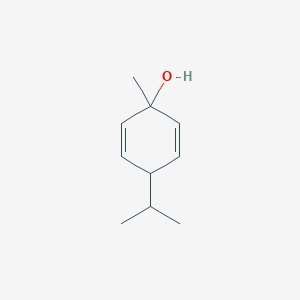

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. This compound is characterized by a cyclohexadienol structure with a methyl group and an isopropyl group attached to the ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

Reagent in Organic Synthesis:

Gamma-terpinene serves as a versatile reagent in the synthesis of other organic compounds. Its structure allows for various chemical modifications, making it a valuable starting material in synthetic chemistry. This includes the production of fragrances and flavoring agents due to its pleasant aroma.

Case Study: Synthesis of Fragrance Compounds

In a study focused on fragrance formulations, gamma-terpinene was utilized as a precursor for synthesizing various aromatic compounds. The resulting fragrance accords were noted for their effectiveness in providing a perception of hygiene and freshness in consumer products .

Biological Applications

Antimicrobial Activity:

Gamma-terpinene has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of microorganisms, making it useful in developing natural preservatives and disinfectants.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial effects of essential oils containing gamma-terpinene showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that formulations incorporating this compound could serve as effective alternatives to synthetic preservatives .

Applications in Medicine

Potential Diagnostic Use:

Recent research has identified gamma-terpinene as a promising volatile organic compound (VOC) for diagnostic purposes in inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). Analysis of breath and fecal samples revealed elevated levels of this compound in affected individuals, suggesting its potential as a biomarker for these conditions .

Case Study: Diagnostic Biomarker Research

In clinical studies focusing on IBD and IBS, researchers found that measuring levels of gamma-terpinene could aid in diagnosing these conditions non-invasively. This approach highlights the compound's potential role in future diagnostic methodologies .

Environmental Applications

Insecticidal Properties:

Gamma-terpinene has been investigated for its insecticidal properties against various pests. Its effectiveness suggests potential applications in developing eco-friendly pest control solutions.

Case Study: Insect Repellent Formulations

A study assessed the insecticidal activity of formulations containing gamma-terpinene against common agricultural pests. Results indicated significant mortality rates among treated populations, supporting its use as a natural insect repellent .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-4-propan-2-ylcyclohexanol: This compound has a similar structure but differs in the presence of a hydroxyl group on the cyclohexane ring.

1-Methyl-4-propan-2-ylbenzene: This compound has a benzene ring instead of a cyclohexadienol structure.

Uniqueness

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in scientific research.

Biologische Aktivität

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol, also known as p-cymene, is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a colorless liquid with a pleasant odor and is widely studied for its biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its antibacterial effects and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- CAS Number : 103974-36-3

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial, anti-inflammatory, and potential anticancer properties. Below, we summarize key findings from various studies.

Antimicrobial Activity

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action include:

- Disruption of Membrane Integrity : The compound affects the cytoplasmic membranes of bacteria, leading to increased permeability and leakage of cellular components such as ions and proteins .

- Inhibition of ATP Synthesis : It has been shown to inhibit ATP synthesis in bacterial cells, which is critical for their survival and replication .

- Morphological Changes : Treatment with this compound induces morphological changes in bacterial cells, resulting in structural damage that can lead to cell death .

Table 1: Antibacterial Efficacy Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.125 μg/mL | |

| Escherichia coli | 100 μg/mL | |

| Enterobacteriaceae | 10 μg/mL |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. These effects are attributed to its ability to modulate inflammatory mediators and cytokines in various biological systems. For instance, studies have shown that compounds similar to p-cymene can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-alpha .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Essential Oils : A study investigating the essential oils from Glossogyne tenuifolia found that p-cymene significantly inhibited the growth of pathogenic bacteria such as E. coli and S. aureus, demonstrating its potential as a natural antibacterial agent .

- Inflammatory Bowel Disease (IBD) : In a clinical setting, volatile organic compounds (VOCs) including p-cymene were assessed for their ability to differentiate between active IBD states and remission in patients, indicating a potential role in diagnostic applications .

Eigenschaften

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4-9,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMRPCJZHWUWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C=CC(C=C1)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.